Methyl 3-chloro-4-nitrobenzoate
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Overview
Description
Methyl 3-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It is used as a starting material for the preparation of methyl benzoates .
Molecular Structure Analysis
In the molecular structure of Methyl 3-chloro-4-nitrobenzoate, the non-H atoms are essentially coplanar . The molecules are linked by C—H⋯O interactions to form a chain parallel to the a axis . The chains are further connected by slipped π–π stacking between symmetry-related benzene rings .
Physical And Chemical Properties Analysis
Methyl 3-chloro-4-nitrobenzoate has a molecular weight of 215.59 g/mol . It is soluble in water . Other physical and chemical properties such as melting point, boiling point, density, and specific rotation are not available in the current resources.
Scientific Research Applications
“Methyl 3-chloro-4-nitrobenzoate” is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.594 . It’s often used in the field of organic chemistry as a reagent or intermediate in various chemical reactions.
- Preparation of Methyl Benzoates : This compound is used as a starting material for the preparation of methyl benzoates . Methyl benzoates are a type of ester that can be used in a variety of applications, including as solvents, plasticizers, and in the manufacture of other chemicals.
“Methyl 3-chloro-4-nitrobenzoate” is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.594 . It’s often used in the field of organic chemistry as a reagent or intermediate in various chemical reactions.
Safety And Hazards
properties
IUPAC Name |
methyl 3-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPKNDYXGXJKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608081 |
Source
|
Record name | Methyl 3-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-nitrobenzoate | |
CAS RN |
243984-48-7 |
Source
|
Record name | Methyl 3-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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